Sodium 2-decyltetradecyl sulphate
Description
Contextualization within Anionic Surfactant Chemistry
Anionic surfactants are molecules that possess a negatively charged head group. molnova.com This class includes a wide array of chemical structures, such as sulfates, sulfonates, phosphates, and carboxylates. The negatively charged head provides strong surface activity and detergency, making them a cornerstone of the chemical industry for applications ranging from household cleaning products to industrial processes. echemi.comontosight.ai Branched-chain alkyl sulfates, including Sodium 2-decyltetradecyl sulphate, are a sub-category of anionic surfactants where the alkyl tail is branched, which can influence properties like solubility, foaming, and biodegradability. nih.gov
Historical Development and Evolution of Synthetic Surfactant Structures
The history of synthetic surfactants is a story of innovation driven by the need for cleaning agents that are effective in a variety of conditions, unlike traditional soaps which perform poorly in hard water. The industrial production of synthetic surfactants began to gain momentum in the 1930s, largely based on petrochemical feedstocks. lookchem.comsigmaaldrich.com Early developments focused on linear alkylbenzene sulfonates (LAS), which offered improved performance. sigmaaldrich.com Over time, research has explored the modification of the hydrophobic tail, leading to the development of branched structures to optimize performance characteristics for specific applications.
Unique Attributes of Branched Alkyl Chains in Amphiphilic Design
The introduction of branching in the alkyl chain of a surfactant molecule has a profound impact on its physical and chemical properties. One of the most significant attributes of branched-chain surfactants, particularly those derived from Guerbet alcohols, is their tendency to be liquids at room temperature, even with a high number of carbon atoms. windows.net This is in stark contrast to their linear counterparts which are typically solids. windows.net This liquidity is a direct consequence of the branching, which disrupts the orderly packing of the alkyl chains, thereby lowering the melting point. aocs.org
Furthermore, branched-chain surfactants often exhibit lower foaming profiles and are known to be excellent wetting agents. nih.gov Their unique molecular architecture can also lead to enhanced solubility in various solvents and improved biodegradability. nih.gov Studies have shown that branched primary alkyl sulfates are readily biodegradable. nih.gov
Overview of Research Gaps and Motivations for Studying this compound
The motivation to study a compound like this compound stems from the need for surfactants with tailored properties for specialized applications. Its large, branched hydrophobic group suggests potential utility in areas requiring high solubility in nonpolar media, effective emulsification of oils, or specific interfacial activity. Further research is warranted to fully characterize this molecule and unlock its potential applications in various technological fields.
Physicochemical Properties
While specific experimental data for this compound is not widely published, some of its basic properties can be identified.
| Property | Value | Source |
| CAS Number | 94200-75-6 | wikipedia.orgsigmaaldrich.com |
| Molecular Formula | C₂₄H₄₉NaO₄S | wikipedia.orgsigmaaldrich.com |
| Molecular Weight | 456.70 g/mol | wikipedia.orgsigmaaldrich.com |
The precursor alcohol, 2-decyltetradecanol, has the following reported properties:
| Property | Value | Source |
| CAS Number | 58670-89-6 | |
| Molecular Formula | C₂₄H₅₀O | echemi.com |
| Molecular Weight | 354.65 g/mol | sigmaaldrich.com |
| Melting Point | 17-20 °C | echemi.comsigmaaldrich.com |
| Boiling Point | 271-275 °C at 33 mmHg | sigmaaldrich.com |
| Density | 0.842 g/mL at 25 °C | sigmaaldrich.com |
Properties
CAS No. |
94200-75-6 |
|---|---|
Molecular Formula |
C24H49NaO4S |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
sodium;2-decyltetradecyl sulfate |
InChI |
InChI=1S/C24H50O4S.Na/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-28-29(25,26)27)21-19-17-15-12-10-8-6-4-2;/h24H,3-23H2,1-2H3,(H,25,26,27);/q;+1/p-1 |
InChI Key |
ZMDFLAWCHZSMAU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)COS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium 2 Decyltetradecyl Sulphate
Precursor Synthesis and Purification Strategies
The critical precursor for sodium 2-decyltetradecyl sulphate is the branched-chain alcohol, 2-decyltetradecanol. Its synthesis and purification are pivotal to ensuring the quality and performance of the final surfactant product.
Synthesis of 2-Decyltetradecanol via Olefin Hydroformylation and Reduction
While not the primary route for this specific branched alcohol, the principles of olefin hydroformylation and reduction are fundamental in industrial alcohol production. This process, also known as the oxo process, would theoretically involve the hydroformylation of a C23 olefin to a C24 aldehyde, followed by reduction to the corresponding alcohol. However, for the specific β-branched structure of 2-decyltetradecanol, the Guerbet reaction is the more direct and commercially practiced method.
The Guerbet reaction, first described by Marcel Guerbet, is a self-condensation of a primary alcohol at elevated temperatures in the presence of a base catalyst to form a larger, β-branched alcohol. wikipedia.orgaocs.org For the synthesis of 2-decyltetradecanol (a C24 alcohol), the starting material is typically dodecanol (B89629) (a C12 alcohol).
The reaction proceeds through a four-step mechanism:
Dehydrogenation: The primary alcohol (dodecanol) is oxidized to its corresponding aldehyde.
Aldol (B89426) Condensation: Two molecules of the aldehyde undergo a base-catalyzed aldol condensation.
Dehydration: The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde.
Hydrogenation: The unsaturated aldehyde is then hydrogenated to yield the final branched-chain Guerbet alcohol, 2-decyltetradecanol. wikipedia.org
Catalysts for this reaction are typically alkali metal hydroxides or alkoxides, which facilitate the condensation steps. wikipedia.org Transition metal catalysts, such as Raney Nickel, are often employed to aid in the hydrogen transfer steps. wikipedia.org The reaction is generally carried out at temperatures ranging from 180 to 360 °C. wikipedia.org
A study on the Guerbet condensation of C12 alcohol to produce C24 alcohol reported a yield of over 70% after 4 hours of reaction time. rsc.org
Table 1: Illustrative Yield of Guerbet Reaction for C24 Alcohol Production
| Reactant | Product | Reaction Time (hours) | Conversion (%) |
|---|---|---|---|
| Dodecanol (C12) | 2-Decyltetradecanol (C24) | 4 | ~70 |
Data adapted from a study on Guerbet reactions of higher alcohols. rsc.org
Alternative Routes for Branched Alcohol Precursors
Beyond the direct Guerbet condensation of a single alcohol, cross-condensation of different alcohols can also be employed to generate mixed branched-chain alcohols. For instance, reacting a shorter chain alcohol with a longer chain one can produce a variety of Guerbet alcohols.
Another significant route for producing fatty alcohols, in general, is from petrochemical sources via the Ziegler process. This process involves the oligomerization of ethylene (B1197577) using a triethylaluminium catalyst, followed by oxidation. This method typically produces even-numbered, linear alcohols. While not a direct route to 2-decyltetradecanol, the products of the Ziegler process can serve as feedstocks for other chemical transformations.
Fatty alcohols can also be derived from natural sources like vegetable oils through the transesterification of triglycerides to methyl esters, which are subsequently hydrogenated.
Purification Techniques for Branched Alcohol Intermediates
The purification of 2-decyltetradecanol from the Guerbet reaction mixture is crucial to remove unreacted starting materials, catalysts, and by-products. The primary method for purifying high-boiling point organic compounds like Guerbet alcohols is fractional distillation under reduced pressure.
Fractional distillation separates components of a liquid mixture based on differences in their boiling points. The process involves heating the mixture to a temperature at which one or more fractions will vaporize. The vapor then rises through a fractionating column, which provides a large surface area for repeated condensation and vaporization cycles, leading to a more efficient separation. By carefully controlling the temperature and pressure, fractions with different boiling points can be collected sequentially. For high molecular weight alcohols like 2-decyltetradecanol, distillation is performed under vacuum to lower the boiling point and prevent thermal degradation of the product.
Other purification methods can include:
Solvent Extraction: To remove catalyst residues and other polar impurities.
Filtration: To remove any solid catalyst particles.
Crystallization: This technique can be used to purify solid compounds, though 2-decyltetradecanol is a liquid at room temperature.
The purity of the final alcohol is critical for the subsequent sulfation step, as impurities can lead to undesirable side reactions and affect the quality of the final surfactant.
Sulfation Pathways and Reaction Mechanisms
The conversion of 2-decyltetradecanol to its corresponding sulfate (B86663) is the final key step in the synthesis of this compound.
Reaction with Sulfur Trioxide (SO3)
The most common industrial method for the sulfation of fatty alcohols is the reaction with sulfur trioxide (SO₃). ijariie.com This reaction is highly exothermic and rapid. ijariie.com To control the reactivity of SO₃ and prevent charring and other side reactions, it is often used as a complex with a Lewis base, such as dimethylformamide (DMF). google.com The SO₃-DMF complex provides a more controlled and selective sulfation agent. google.com
The reaction mechanism involves the electrophilic attack of the sulfur atom in the SO₃-DMF complex on the oxygen atom of the alcohol's hydroxyl group. This forms a sulfur-oxygen bond and results in the formation of the alkyl sulfuric acid. The reaction is typically followed by in-situ neutralization with a base, such as sodium hydroxide (B78521), to yield the final sodium salt, this compound.
The general reaction can be represented as:
R-OH + SO₃·DMF → R-OSO₃H·DMF R-OSO₃H·DMF + NaOH → R-OSO₃Na + H₂O + DMF
The use of the SO₃-DMF complex allows for high conversion rates with minimal by-product formation.
Kinetics and Thermodynamics of the Sulfation Process
The sulfation of alcohols is a kinetically controlled process. The rate of reaction is influenced by several factors, including the concentration of the reactants, temperature, and the nature of the sulfating agent. Studies on the sulfation of smaller primary alcohols, such as methanol (B129727) and butanol, have shown that the reaction follows pseudo-first-order kinetics with respect to the alcohol when the sulfating agent is in large excess. oberlin.edu
For the sulfation of 1-butanol (B46404) in 75 wt% D₂SO₄, the pseudo-first-order rate constant (k') was determined to be 1.8 x 10⁻⁴ s⁻¹. oberlin.edu While this is for a smaller alcohol and a different sulfating system, it provides an indication of the reaction rate's magnitude. It is expected that the sulfation of a larger, branched alcohol like 2-decyltetradecanol would have a different rate constant, likely influenced by steric hindrance around the hydroxyl group.
Table 2: Kinetic Data for the Sulfation of Primary Alcohols
| Alcohol | Sulfating Medium | Pseudo-first-order rate constant (k') (s⁻¹) |
|---|---|---|
| Methanol | 75 wt% D₂SO₄ | 3.9 x 10⁻⁴ |
| Ethanol (B145695) | 75 wt% D₂SO₄ | 2.6 x 10⁻⁴ |
| 1-Butanol | 75 wt% D₂SO₄ | 1.8 x 10⁻⁴ |
Data from a study on the kinetics of alcohol sulfate esterification. oberlin.edu
From a thermodynamic perspective, the sulfation of alcohols is an exothermic process. researchgate.net A study on the sulfation of 1-butanol determined the following thermodynamic parameters:
Table 3: Thermodynamic Parameters for the Sulfation of 1-Butanol
| Thermodynamic Parameter | Value |
|---|---|
| ΔG (Gibbs Free Energy) | +0.9 kJ mol⁻¹ |
| ΔH (Enthalpy) | -6.7 kJ mol⁻¹ |
| ΔS (Entropy) | -25.5 J K⁻¹ mol⁻¹ |
Data for the reaction in 65 wt% D₂SO₄. oberlin.edu
Optimization of Reaction Conditions for Yield and Purity
The yield and purity of the sulphated intermediate, 2-decyltetradecyl sulfuric acid, are critical factors that influence the quality of the final sodium salt. Optimization of reaction conditions is paramount and typically focuses on parameters such as temperature, reaction time, solvent choice, and the nature of the sulphating agent.
Research into the synthesis of similar alkyl sulphates demonstrates that reaction conditions significantly impact outcomes. For instance, the choice between conventional heating and microwave irradiation can dramatically alter reaction times and yields. Microwave-assisted synthesis, a technique gaining traction for its alignment with green chemistry principles, has been shown to reduce reaction times from many hours to mere minutes while improving yields. nih.gov In one study on alkyl sulfonyl chlorides, replacing conventional heating (which took 36 hours for an 18% yield) with microwave irradiation reduced the reaction time to 10 minutes and more than doubled the yield to 41%. nih.gov
The selection of a solvent is also crucial. While some syntheses are performed in refluxing water, using a solvent mixture, such as ethanol and water, can significantly improve the yield of the desired product. nih.gov For branched alcohols, which may have limited water solubility, solvents like chloroform (B151607) are sometimes employed. researchgate.net However, the use of such solvents raises environmental and safety concerns, prompting a search for greener alternatives. patsnap.com
The purification of the final product is another key consideration. The crude product often contains process contaminants that must be removed. google.com Techniques such as liquid-phase continuous extraction using lipophilic organic solvents like ethyl acetate (B1210297) or ether can effectively remove these impurities, leading to a higher purity final product. google.com The physical state of the intermediate can also present challenges; for example, some sulphated alcohols are described as "gummy when wet," which can complicate the filtration and drying processes, potentially trapping impurities. researchgate.net
Below is a data table illustrating the impact of various reaction parameters on the synthesis of alkyl sulphates, based on findings from related syntheses.
Interactive Data Table: Optimization of Alkyl Sulphate Synthesis
| Parameter | Condition A | Condition B | Effect on Yield and Purity | Rationale |
|---|---|---|---|---|
| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation | Microwave heating significantly reduces reaction time (e.g., from 24-36 hours to 10-15 minutes) and can increase yield. nih.gov | Microwave energy directly and efficiently heats the reactants, leading to faster reaction rates. nih.gov |
| Solvent | Water | Ethanol/Water Mixture | The use of a co-solvent like ethanol can improve the solubility of reactants, leading to a higher reaction yield (e.g., yield increased from 18% to 37%). nih.gov | Improved miscibility of the organic alcohol and the aqueous sulphating agent enhances reaction kinetics. |
| Purification | Crystallization Only | Liquid-Phase Extraction | Extraction with an organic solvent (e.g., ethyl acetate) before final isolation can effectively remove impurities, increasing final product purity. google.com | Contaminants have different solubilities than the desired product, allowing for separation. google.com |
| Temperature | High Temperature | Mild Temperature (e.g., 5 °C) | Lower temperatures can minimize the formation of by-products, thereby increasing the purity of the product, although it may require longer reaction times. researchgate.net | Reduced thermal energy can prevent side reactions and degradation of the product. |
Neutralization and Salt Formation
The final step in the synthesis of this compound is a neutralization reaction. google.com In this process, the acidic 2-decyltetradecyl sulfuric acid intermediate is reacted with a base to form the corresponding salt and water. tutorchase.comsavemyexams.com
The general equation for this neutralization reaction is: Acid + Base → Salt + Water tutorchase.com
For the specific synthesis of this compound, the reaction is: C₂₄H₄₉O₄SH (2-decyltetradecyl sulfuric acid) + NaOH (sodium hydroxide) → C₂₄H₄₉O₄SNa (this compound) + H₂O (water)
The base of choice is typically sodium hydroxide (NaOH) because the desired final product is the sodium salt. google.comyoutube.com The reaction involves the combination of the hydrogen ion (H⁺) from the sulfuric acid group and the hydroxide ion (OH⁻) from the base to form water. thoughtco.com The resulting product is a salt solution. youtube.com The strength of the reactants is a key consideration; 2-decyltetradecyl sulfuric acid is a strong acid, and sodium hydroxide is a strong base. The reaction between a strong acid and a strong base typically results in a neutral solution with a pH of approximately 7, before any excess reactants or purification steps are considered. thoughtco.com
In practice, the neutralization is often carried out by adding a carefully prepared solution of the base, such as sodium hydroxide dissolved in a mixture of water and ethanol, to the acidic intermediate. researchgate.net This step must be controlled to ensure complete neutralization without introducing a large excess of the base, which would then need to be removed. Following neutralization, further processing steps such as concentration and drying may be required to obtain the solid, high-purity this compound. google.com
Green Chemistry Principles in the Synthesis of Branched Sulfates
The application of green chemistry principles to the synthesis of branched sulphates like this compound aims to reduce the environmental footprint of the manufacturing process. patsnap.com This involves designing chemical products and processes that minimize the use and generation of hazardous substances. numberanalytics.comsigmaaldrich.com Several of the twelve principles of green chemistry are particularly relevant.
Prevention: It is better to prevent waste than to treat it after it has been created. sigmaaldrich.com In sulphate synthesis, this can be achieved by optimizing reactions to maximize yield and minimize by-product formation. nih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. numberanalytics.com Reactions with high atom economy generate less waste. One-pot and multicomponent reactions are strategies that align with this principle. nih.govnih.gov
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. sigmaaldrich.com This involves replacing hazardous reagents, such as chlorosulfonic acid or sulfur trioxide, with safer alternatives and avoiding toxic organic solvents like chloroform. patsnap.com
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary where possible and innocuous when used. numberanalytics.com Shifting towards water-based reactions or using green solvents derived from renewable resources can significantly reduce the environmental impact of the synthesis process. patsnap.comnih.gov
Design for Energy Efficiency: Energy requirements should be minimized. sigmaaldrich.com Many conventional chemical syntheses require significant energy for heating. patsnap.com The use of alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times and energy consumption. nih.gov Conducting reactions at ambient temperature and pressure further contributes to energy efficiency. patsnap.com
Catalysis: Catalytic reagents are superior to stoichiometric reagents. numberanalytics.com Catalysts increase reaction rates and can improve selectivity, reducing the energy required and the amount of waste generated. numberanalytics.com Developing catalytic systems for the sulphation of branched alcohols would be a significant green advancement. patsnap.com
Reduce Derivatives: Unnecessary derivatization (e.g., the use of blocking groups) should be minimized or avoided because such steps require additional reagents and generate waste. sigmaaldrich.comnih.gov Optimizing synthetic routes to be as direct as possible is a key goal. nih.gov
By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.
Advanced Structural Elucidation and Purity Assessment of Sodium 2 Decyltetradecyl Sulphate
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural confirmation of sodium 2-decyltetradecyl sulphate, providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Branched Alkyl Chain Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound, particularly for confirming the presence and position of the branched alkyl chains. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of a related linear-chain compound, sodium decyl sulphate, characteristic signals are observed for the methyl (CH₃) protons at approximately 1.03 ppm and the methylene (B1212753) (CH₂) protons adjacent to the sulphate group at around 4.22 ppm. researchgate.net For this compound, the spectrum is more complex due to the branching. The presence of a methine (CH) proton at the branch point (C2 position) would give rise to a distinct signal, typically downfield from the other methylene protons. The signals for the numerous methylene protons in the decyl and tetradecyl chains would overlap, creating a complex multiplet region, similar to what is seen for the methylene protons in sodium decyl sulphate between 1.4 and 1.6 ppm. researchgate.net
¹³C NMR spectroscopy provides complementary information by detecting the different carbon environments in the molecule. The carbon atom attached to the sulphate group is expected to be significantly deshielded, appearing at a downfield chemical shift. The carbon at the branching point (C2) would also have a characteristic chemical shift, distinguishable from the other secondary carbon atoms in the linear portions of the alkyl chains. The terminal methyl carbons of the decyl and tetradecyl chains would appear at the most upfield positions. For comparison, in the ¹³C NMR spectrum of sodium decyl sulphate, distinct signals are observed for each carbon in the linear ten-carbon chain, providing a clear map of the carbon skeleton. chemicalbook.com
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| Terminal CH₃ | ~0.8-0.9 | Triplet |
| Bulk CH₂ | ~1.2-1.4 | Multiplet |
| CH at branch point | ~1.5-1.8 | Multiplet |
| CH₂ adjacent to sulphate | ~4.0-4.2 | Triplet |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
| Terminal CH₃ | ~14 |
| Bulk CH₂ | ~22-32 |
| CH at branch point | ~35-40 |
| C adjacent to sulphate | ~65-70 |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing such compounds, as it can generate intact molecular ions. nih.gov
In the negative ion mode, the ESI-MS spectrum is expected to show a prominent peak corresponding to the [M-Na]⁻ ion of the 2-decyltetradecyl sulphate anion. The theoretical monoisotopic mass of this anion (C₂₄H₄₉O₄S⁻) is approximately 433.33 g/mol . In the positive ion mode, adduct ions such as [M+Na]⁺ or [M+H]⁺ might be observed.
Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing further structural details. The fragmentation pattern would be expected to show characteristic losses related to the sulphate group (SO₃, 80 Da) and cleavage at the C-O bond. Fragmentation along the alkyl chains would also occur, yielding a series of daughter ions that can help to confirm the branched structure. For instance, cleavage at the branching point would produce fragment ions corresponding to the decyl and tetradecyl chains.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific chemical bonds.
The most prominent features in the IR spectrum are expected to be the strong asymmetric and symmetric stretching vibrations of the S-O bonds in the sulphate group, typically observed in the regions of 1215-1280 cm⁻¹ and 1050-1080 cm⁻¹, respectively. The C-O stretching vibration from the ester linkage is expected around 1000 cm⁻¹. The C-H stretching vibrations of the alkyl chains will appear in the 2850-2960 cm⁻¹ region, and the corresponding bending vibrations will be seen around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock). Studies on related alkali palmityl sulphates have shown similar characteristic vibrations for the acyl chain and the head group. canada.ca
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the non-polar alkyl chains. The symmetric C-C stretching vibrations of the alkyl backbone are typically strong in the Raman spectrum. The symmetric S=O stretching vibration of the sulphate group also gives a characteristic Raman band.
Table 3: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| S=O (Sulphate) | Asymmetric Stretch | 1215-1280 |
| S=O (Sulphate) | Symmetric Stretch | 1050-1080 |
| C-O (Ester) | Stretch | ~1000 |
| C-H (Alkyl) | Stretch | 2850-2960 |
| C-H (Alkyl) | Bending | ~1465 |
Chromatographic Separation and Purity Determination
Chromatographic techniques are essential for assessing the purity of this compound by separating it from impurities such as unreacted starting materials, by-products, and residual solvents.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile impurities in surfactants. For this compound, reversed-phase HPLC (RP-HPLC) is a suitable method.
A typical RP-HPLC setup would employ a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727), run in a gradient elution mode to effectively separate compounds with a wide range of polarities. Due to the lack of a strong chromophore in the alkyl sulphate structure, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often used for the detection of such compounds. researchgate.net Alternatively, derivatization to a UV-active compound can be performed.
This method can be used to quantify impurities such as the unreacted 2-decyltetradecanol, isomers of the branched-chain alcohol, and any by-products formed during the sulphation reaction. A method for the determination of un-sulphated alcohols in sodium lauryl sulphate using HPLC with a refractive index detector has been developed, which could be adapted for this purpose. nih.gov Additionally, HPLC can be used to determine inorganic impurities like sodium chloride and sodium sulphate. researchgate.net
Table 4: Illustrative HPLC Method Parameters for Impurity Profiling
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-programmed gradient from low to high B concentration |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD or CAD |
| Column Temperature | 30-40 °C |
Gas Chromatography (GC) for Volatile Components and Alcohol Precursors
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the preferred method for the analysis of volatile and semi-volatile components in the final product. This includes the quantification of residual solvents that may have been used during the manufacturing process and the determination of any unreacted 2-decyltetradecanol precursor.
For the analysis of residual solvents, headspace GC is a common technique where the volatile compounds are sampled from the vapor phase above the sample. rroij.com This minimizes interference from the non-volatile surfactant matrix. The choice of the GC column depends on the polarity of the solvents being analyzed. orientjchem.org
To analyze the unreacted 2-decyltetradecanol, a direct injection GC method can be used. The high boiling point of this alcohol may necessitate the use of a high-temperature GC method. nih.gov The sample may require derivatization (e.g., silylation) to increase its volatility and improve peak shape. The use of an internal standard is recommended for accurate quantification.
Table 5: Illustrative GC Method Parameters for Residual Alcohol Analysis
| Parameter | Condition |
| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250-280 °C |
| Oven Program | Temperature ramp from ~100 °C to 300 °C |
| Detector | FID |
| Detector Temperature | 300-320 °C |
| Injection Mode | Split/Splitless |
X-ray Diffraction and Microscopic Analysis for Solid-State Structure
A comprehensive review of scientific literature reveals a notable absence of specific studies focused on the advanced structural elucidation of solid-state this compound through X-ray diffraction (XRD) and microscopic analysis. While these techniques are fundamental in determining the crystalline structure and morphology of chemical compounds, dedicated research providing crystallographic data or detailed microscopic imagery for this particular branched-chain sulphate is not publicly available in reviewed scientific papers or databases.
In the broader context of anionic surfactants, X-ray diffraction is a powerful tool for determining the arrangement of molecules in a crystalline lattice. Such studies provide precise measurements of unit cell dimensions, space group, and atomic coordinates, which are crucial for understanding the packing and intermolecular interactions of surfactant molecules. For instance, XRD studies on related linear and branched-chain alkyl sulphates have provided insights into their lamellar (Lα) and various crystalline (Lβ, Lβ') phases. These analyses help in correlating the molecular structure, such as chain length and branching, with the macroscopic properties of the material.
Similarly, microscopic techniques, including polarized light microscopy (PLM), scanning electron microscopy (SEM), and transmission electron microscopy (TEM), are routinely employed to observe the morphology, size, and aggregation behavior of surfactant crystals. nih.govresearchgate.net These methods can reveal details about the shape of the crystals (e.g., needles, platelets) and the texture of different solid phases, which are influenced by factors like the cooling rate from a solution or melt and the presence of impurities. For example, studies on other long-chain surfactants have used microscopy to visualize the formation of various crystalline structures from their aqueous solutions. youtube.comacs.org
Although specific data for this compound is not available, it is reasonable to expect that as a Guerbet alcohol derivative, its solid-state behavior would be influenced by the bulky, branched alkyl chain. aocs.orgwindows.net This branching typically disrupts the ordered packing that is characteristic of linear-chain surfactants, which can affect its crystalline properties. google.comscientificspectator.com
The absence of published XRD and microscopic data for this compound highlights a gap in the detailed solid-state characterization of this specific surfactant. Future research in this area would be invaluable for a complete understanding of its physicochemical properties and for establishing a structure-property relationship.
Data on Solid-State Structure of this compound
As of the latest literature review, no specific crystallographic or detailed microscopic data for the solid-state of this compound has been published. Therefore, a data table for its structural parameters cannot be provided.
| Parameter | Value |
| Crystal System | Not Determined |
| Space Group | Not Determined |
| Unit Cell Dimensions | Not Determined |
| Crystal Morphology | Not Described |
Applications of Sodium 2 Decyltetradecyl Sulphate in Diverse Chemical and Technological Systems
Applications in Detergency and Cleaning Formulations
The performance of surfactants in cleaning products is paramount, and Sodium 2-decyltetradecyl sulphate offers distinct advantages, particularly in challenging conditions. Its branched structure plays a significant role in its efficacy.
Performance in Varied Water Hardness Conditions
Water hardness, caused by the presence of calcium and magnesium ions, can significantly impair the performance of many anionic surfactants by causing them to precipitate, which reduces their cleaning power. However, branched-chain alkyl sulfates like this compound have demonstrated improved resistance to water hardness. This enhanced tolerance allows them to maintain their cleaning efficacy even in hard water, making them valuable components in laundry detergents and other cleaning formulations intended for use in diverse geographical locations with varying water quality. The branching in the alkyl chain is believed to disrupt the crystal lattice formation of the surfactant salts with divalent cations, thus preventing precipitation.
Low-Temperature Performance Characteristics
A notable advantage of mid-chain branched primary alkyl sulfates is their superior performance under cool or cold water washing conditions (e.g., 5°C - 20°C). stfc.ac.ukgoogle.com Traditional linear alkyl sulfates often exhibit reduced solubility and cleaning effectiveness at lower temperatures. In contrast, the branched structure of molecules like this compound enhances their solubility in cold water. This characteristic is particularly crucial for developing energy-efficient laundry detergents that deliver excellent cleaning results at reduced wash temperatures. The improved low-temperature solubility ensures that the surfactant is readily available in the wash water to interact with and remove soils.
Foam Control and Stability in Industrial Processes
Surfactants derived from Guerbet alcohols, which include branched-chain structures similar to that of this compound, are known for their advantageous combination of wetting and foaming properties. windows.net While high foaming is desirable in some consumer applications like hand dishwashing liquids to signal cleaning power, in many industrial processes, controlled and stable foam is essential. The branched structure of this compound can contribute to a stable foam profile. This stability is important in processes where a consistent foam blanket is needed for functions such as carrying away contaminants or ensuring uniform contact with a surface. The specific foaming characteristics can be tailored by blending with other surfactants to meet the demands of a particular industrial cleaning application.
Role in Emulsification and Dispersion Technologies
The ability to mix immiscible liquids like oil and water is fundamental to many industrial processes. This compound, with its amphiphilic nature, is an effective agent in creating and stabilizing such mixtures.
Application in Enhanced Oil Recovery (EOR) Formulations
In the petroleum industry, Enhanced Oil Recovery (EOR) techniques are employed to extract residual oil from reservoirs. Chemical EOR often involves injecting surfactant formulations to reduce the interfacial tension between oil and water, thereby mobilizing trapped oil. Anionic surfactants are a key component of these formulations. Highly branched anionic surfactants have shown promise for EOR applications due to their stability in the harsh conditions of high salinity and temperature found in oil reservoirs. stfc.ac.uk While specific data for this compound in EOR is not widely published, the general properties of branched-chain sulfates suggest their potential utility. Their ability to lower interfacial tension and maintain performance in brine makes them candidates for inclusion in complex EOR fluids designed to maximize oil extraction.
Utilization in Polymer Science and Materials Synthesis
The unique molecular architecture of this compound, characterized by its branched alkyl chain, imparts specific properties that are leveraged in the field of polymer science and the synthesis of advanced materials. Its function as a surfactant is pivotal in controlling the formation and stabilization of polymeric and nanostructured systems.
Emulsion Polymerization Processes
Emulsion polymerization is a significant industrial process for producing synthetic polymers and latexes. The selection of a surfactant is critical as it influences the polymerization kinetics, particle size and distribution, and the stability of the final latex product. pcimag.comgantrade.com Anionic surfactants, such as alkyl sulfates, are commonly employed to facilitate the emulsification of water-insoluble monomers and to stabilize the resulting polymer particles through electrostatic repulsion. pcc.euwindows.net
The effectiveness of a surfactant in emulsion polymerization is closely linked to its molecular structure, including the length and branching of its hydrophobic tail. pcimag.com Longer hydrocarbon chains generally lead to a higher efficiency in micelle formation, which are the primary sites for particle nucleation. pcimag.com This results in the formation of smaller latex particles and improved stabilization. pcimag.com
This compound, with its C24 branched structure, is anticipated to exhibit distinct behavior compared to its linear counterparts. The branched nature of the hydrophobe can influence the packing of surfactant molecules at the monomer-water interface and within micelles. This can affect the critical micelle concentration (CMC), the number of micelles formed, and consequently the particle nucleation and growth stages of the polymerization. While specific research data on this compound in emulsion polymerization is not extensively documented in publicly available literature, its branched structure suggests it could offer advantages in specific polymer systems, potentially leading to latexes with unique particle morphologies and enhanced stability. The use of branched surfactants can sometimes result in the formation of larger particles compared to linear surfactants, which may be desirable for certain applications.
A variety of surfactants are utilized in emulsion polymerization, each imparting different properties to the final polymer. The choice of surfactant depends on the specific monomer system and the desired characteristics of the latex.
Table 1: Common Surfactants in Emulsion Polymerization and Their General Characteristics
| Surfactant Type | Chemical Name Example | Key Characteristics in Emulsion Polymerization |
| Alkyl Sulfates | Sodium dodecyl sulfate (B86663) (SDS) | Provides good electrostatic stabilization, leads to small particle sizes. pcc.euresearchgate.net |
| Alkyl Ether Sulfates | Sodium laureth sulfate (SLES) | Offers improved stability in the presence of electrolytes and better steric stabilization compared to alkyl sulfates. pcc.eu |
| Sulfosuccinates | Sodium di-isodecyl sulfosuccinate | Acts as an excellent wetting agent and can be used to control particle size. researchgate.net |
| Branched Alkyl Sulfates | This compound | Expected to influence micelle packing and potentially lead to unique particle size distributions and latex stability due to its branched structure. |
Template-Directed Synthesis of Nanostructured Materials
The synthesis of materials with controlled nanoscale architectures is a rapidly advancing field, with template-directed synthesis being a key strategy. rsc.org In this approach, a pre-organized molecular assembly, or template, guides the formation of the desired nanostructure. researchgate.net Surfactants are widely used as "soft" templates due to their ability to self-assemble into various ordered structures like micelles, vesicles, and liquid crystals in a solvent. researchgate.net
Anionic surfactants, including alkyl sulfates, have been successfully employed as templates for the synthesis of a variety of nanoparticles. nih.govazom.com The surfactant molecules form aggregates that act as nanoreactors, confining the growth of the inorganic material and thereby controlling the size and shape of the resulting nanoparticles. nih.gov For instance, sodium dodecyl sulfate (SDS) has been used in the synthesis of silver nanoplates and titanium dioxide nanoparticles, where it influences the particle morphology and prevents aggregation. azom.comnih.gov
Surfactant-Assisted Separation and Extraction Processes
Surfactant-assisted separation processes are innovative techniques used to remove or recover specific components from a mixture. One such technique is micellar-enhanced ultrafiltration (MEUF), which is employed for the removal of dissolved organic compounds and metal ions from aqueous streams. nih.govnih.gov
In MEUF, a surfactant is added to the water at a concentration above its critical micelle concentration (CMC). nih.gov The surfactant molecules aggregate to form micelles, which have a hydrophobic core and a hydrophilic shell. Organic pollutants can be solubilized within the hydrophobic core of the micelles. The resulting solution is then passed through an ultrafiltration membrane. The micelles, along with the solubilized pollutants, are larger than the membrane pores and are thus retained, while clean water passes through. nih.gov
The efficiency of MEUF is highly dependent on the properties of the surfactant used. Anionic surfactants like sodium dodecyl sulfate (SDS) have been widely studied for this purpose. nih.gov The branched structure and large hydrophobic tail of this compound suggest it could form stable micelles with a significant capacity for solubilizing organic molecules. This could make it an effective candidate for MEUF applications in wastewater treatment.
Another area where surfactants play a role is in liquid-liquid extraction. In some systems, the addition of a salt like sodium sulfate can induce phase separation. researchgate.nettbzmed.ac.ir While not a direct application of this compound itself, it is worth noting the use of inorganic sulfates in conjunction with organic solvents and surfactants in some extraction methodologies. dntb.gov.ua
Formulation in Specialty Chemical Products (excluding pharmaceuticals/cosmetics for direct human use)
This compound's properties as a surfactant make it a potential ingredient in a variety of specialty chemical formulations for industrial applications. Surfactants are crucial components in products for industries such as textiles, leather, and agriculture, where they function as wetting agents, emulsifiers, dispersants, and cleaning agents. sasol.comqyjchem.comjkmchemtrade.com
In the textile and leather industries , surfactants are used in numerous stages of processing. sasol.comroadmaptozero.com They are employed for scouring and cleaning raw fibers, as well as for dyeing and finishing processes to ensure even application of dyes and other treatment agents. jintex-chemical.comiqe.es The branched structure of this compound might offer specific advantages in terms of wetting and penetration into dense fiber bundles or leather matrices.
In agricultural formulations , surfactants are used as adjuvants in pesticide and herbicide products. They improve the spreading and adherence of the active ingredients onto plant surfaces, thereby enhancing their efficacy. The emulsifying properties of surfactants are also vital for formulating concentrated agrochemicals that need to be diluted with water before application. jkmchemtrade.compciplindia.compciplindia.com
While specific commercial formulations containing this compound are not widely publicized, its chemical nature suggests its suitability for these and other specialty applications where the performance of a branched anionic surfactant is required.
Table 2: Potential Industrial Applications of this compound
| Industry | Potential Application | Function of Surfactant |
| Polymer Manufacturing | Emulsion Polymerization | Emulsifier, Stabilizer |
| Materials Science | Nanomaterial Synthesis | Templating Agent |
| Environmental Technology | Wastewater Treatment (MEUF) | Micelle-forming agent for pollutant solubilization |
| Textiles | Processing and Finishing | Wetting agent, Dispersant, Emulsifier |
| Leather | Tanning and Finishing | Wetting agent, Fatliquor Emulsifier |
| Agrochemicals | Pesticide/Herbicide Formulation | Adjuvant, Emulsifier, Wetting Agent |
| Industrial Cleaning | Degreasing Formulations | Detergent, Emulsifier |
Advanced Analytical Methodologies for Sodium 2 Decyltetradecyl Sulphate in Complex Matrices
Chromatographic Techniques for Trace Analysis
Chromatography is a cornerstone for the separation and analysis of surfactant mixtures. For long-chain alkyl sulphates such as Sodium 2-decyltetradecyl sulphate, these methods provide the necessary resolution to distinguish between structurally similar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of alkyl sulphates due to its high sensitivity and selectivity. researchgate.netresearchgate.net This technique is particularly well-suited for identifying and quantifying surfactants in intricate mixtures. wordpress.comshimadzu.com
For the analysis of alkyl sulphates, reversed-phase high-performance liquid chromatography (HPLC) is often employed. The separation can be performed on columns like a C18, which is effective for a wide range of surfactants. wordpress.comnih.gov The mobile phase composition is critical; a mixture of acetonitrile (B52724) and an aqueous solution of a salt like ammonium (B1175870) acetate (B1210297) is commonly used to achieve good separation and ionization. wordpress.comresearchgate.net
Mass spectrometric detection, especially with an electrospray ionization (ESI) source, allows for the sensitive detection of alkyl sulphate ions. wordpress.com In negative ion mode, the deprotonated molecule [M-H]⁻ of the alkyl sulphate can be readily observed. researchgate.net High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems, can provide accurate mass measurements, which aids in the confirmation of the elemental composition of the analyte. shimadzu.comnih.gov For instance, the molecular formula for a C12 alkyl sulphate was confirmed as C₁₂H₂₅SO₄⁻ using HRMS. nih.gov
The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the parent ion. nih.gov This is invaluable when dealing with complex matrices where co-eluting interferences are common.
A summary of typical LC-MS parameters for alkyl sulphate analysis is presented below:
| Parameter | Typical Setting | Source |
| Chromatography Mode | Reversed-Phase HPLC | wordpress.comnih.gov |
| Stationary Phase | C18 or similar | wordpress.comnih.gov |
| Mobile Phase | Acetonitrile/Ammonium Acetate in Water | wordpress.comresearchgate.net |
| Ionization Source | Electrospray Ionization (ESI) | wordpress.com |
| Detection Mode | Negative Ion Mode | researchgate.net |
| Mass Analyzer | Time-of-Flight (TOF), Orbitrap, Ion Trap | shimadzu.comnih.govnih.gov |
Two-Dimensional Chromatography Approaches
For exceptionally complex surfactant mixtures, one-dimensional chromatography may not provide sufficient resolving power. In such cases, two-dimensional liquid chromatography (2D-LC) offers a significant advantage by combining two different separation mechanisms in a single analysis. nih.govcapes.gov.brchromatographyonline.com
A common 2D-LC setup for surfactants involves using hydrophilic-interaction chromatography (HILIC) in the first dimension and reversed-phase LC in the second dimension. chromatographyonline.com In the first dimension, anionic surfactants like alkyl sulphates can be separated based on their functional groups. nih.govcapes.gov.br The fractions from the first dimension are then transferred to the second-dimension column, where separation occurs based on the hydrophobicity of the alkyl chain. nih.govcapes.gov.br
This comprehensive approach provides a much higher peak capacity, allowing for the detailed profiling of complex samples. chromatographyonline.com The use of detectors like evaporative light-scattering detection (ELSD) and mass spectrometry in conjunction with 2D-LC allows for both quantification and structural elucidation of the separated components. chromatographyonline.com
Spectrophotometric and Electrochemical Detection Methods
While chromatographic methods are powerful, spectrophotometric and electrochemical techniques offer alternative or complementary approaches for the detection of alkyl sulphates.
Spectrophotometric methods often rely on the formation of an ion-pair between the anionic alkyl sulphate and a cationic dye. semnan.ac.irnih.gov This ion-pair can then be extracted into an organic solvent and quantified using a spectrophotometer. nih.gov For example, a method for the determination of sodium dodecyl sulphate (SDS) involves forming an ion-pair with safranine-O. semnan.ac.ir Another approach uses the dye Stains-All, with modifications to improve accuracy and precision. nih.gov These methods can be simple and cost-effective, making them suitable for routine analysis. semnan.ac.irnih.gov
Electrochemical sensors represent a newer frontier for the detection of surfactants. Sensors fabricated with ionic liquids containing long alkyl chains have shown promise for the detection of various ions. nih.gov While direct electrochemical detection of alkyl sulphates is less common, the principle of using modified electrodes to pre-concentrate and detect charged species could be adapted. For example, an electrode with a positively charged surface could electrostatically accumulate negatively charged alkyl sulphate anions, leading to a measurable signal. nih.gov The development of such sensors could offer rapid and sensitive on-site analysis capabilities.
Advanced Sample Preparation and Derivatization Strategies
The analysis of trace levels of this compound in complex matrices is heavily dependent on effective sample preparation to remove interferences and concentrate the analyte. chromatographyonline.com
Sample preparation techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed. chromatographyonline.com SPE is particularly useful for preconcentrating analytes from aqueous samples and removing matrix components. chromatographyonline.com For protein-rich solutions, an ion-pair extraction step may be necessary prior to chromatographic analysis. nih.gov In samples with high salt content, techniques like salting-out can be used to improve the extraction efficiency of the target analyte. chromatographyonline.com
Derivatization is a chemical modification of the analyte to improve its analytical properties, such as volatility for gas chromatography (GC) or detectability by UV or fluorescence detectors in HPLC. researchgate.netresearch-solution.com For alkyl sulphates, which lack a strong chromophore, derivatization can be essential for sensitive UV detection. researchgate.net For instance, alkyl sulphates can be derivatized to make them amenable to UV detection in HPLC. researchgate.net
In the context of LC-MS, derivatization can be used to enhance ionization efficiency and improve chromatographic retention. A notable strategy for trace analysis of alkyl sulphates in drug substances involves derivatization with reagents like trimethylamine (B31210) or triethylamine. researchgate.netnih.gov This converts the alkyl sulphates into quaternary ammonium products, which are highly polar and can be effectively retained and separated using HILIC. researchgate.netnih.gov This approach has demonstrated excellent sensitivity, with detection limits in the low parts-per-million (ppm) range and high recovery rates. researchgate.netnih.gov
A summary of a derivatization LC-MS method for alkyl sulphates is provided below:
| Parameter | Description | Source |
| Derivatizing Reagent | Trimethylamine or Triethylamine | researchgate.netnih.gov |
| Product | Quaternary ammonium derivative | researchgate.netnih.gov |
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | researchgate.netnih.gov |
| Sensitivity | 1-2 ppm | researchgate.netnih.gov |
| Recovery | >85% | nih.gov |
Environmental Fate and Ecotoxicological Implications of Sodium 2 Decyltetradecyl Sulphate
Biodegradation Pathways and Kinetics
The breakdown of alkyl sulphate surfactants in the environment is a well-established process, primarily driven by microbial activity. nih.gov The general consensus is that most commercially significant alkyl sulphates are readily biodegradable. nih.gov
The initial and key step in the biodegradation of alkyl sulphates is the enzymatic hydrolysis of the sulphate ester bond. This reaction is catalyzed by enzymes called alkylsulfatases, which are produced by a wide range of bacteria, including various species of Pseudomonas. researchgate.nethibiscuspublisher.com This enzymatic action liberates the inorganic sulphate ion and the corresponding alcohol, in this case, 2-decyltetradecanol. hibiscuspublisher.com The cleavage of the sulphate group results in the loss of the compound's surfactant properties. researchgate.net
Following the initial hydrolysis, the resulting alcohol is oxidized by alcohol dehydrogenases to an aldehyde (2-decyltetradecanal) and then further to a carboxylic acid (2-decyltetradecanoic acid). researchgate.netnih.gov This fatty acid then enters the central metabolic pathway of beta-oxidation, where it is progressively broken down into smaller units, ultimately leading to the formation of carbon dioxide and water. researchgate.netnih.gov In some cases, the fatty acid metabolites can also be incorporated into cellular lipids. nih.gov
The kinetics of surfactant biodegradation can be described by mathematical models. A general kinetic model proposes that the rate of substrate consumption is a function of the surfactant concentration, represented by the equation v = K₂S² + K₁S + K₀, where 'v' is the consumption rate and 'S' is the concentration. nih.gov The rate of biodegradation is also significantly influenced by environmental factors such as temperature and the concentration of the surfactant. nih.govnih.gov Studies on similar C12-alkyl sulphates have shown that microbial communities can acclimate, leading to significantly increased turnover rates even at low, environmentally relevant concentrations. nih.gov
Sodium 2-decyltetradecyl sulphate is expected to be readily biodegradable under aerobic conditions, a characteristic shared by other alkyl sulphates. santos.com Studies on similar surfactants have demonstrated rapid and extensive mineralization in the presence of oxygen. For instance, in aerobic studies with sodium dodecyl sulphate (SDS), degradation of over 90% has been reported within a short timeframe. santos.comnih.gov Bacteria capable of degrading these surfactants are commonly found in environments such as activated sewage sludge. nih.govhibiscuspublisher.comhu.edu.jo
Under anaerobic conditions, the degradation of surfactants can be more complex and potentially slower. researchgate.net While some related surfactants like linear alkylbenzene sulfonates (LAS) show inhibited biodegradation in anaerobic environments, SDS is reported to be highly degradable under both aerobic and anaerobic conditions. researchgate.net Specific denitrifying bacteria have been shown to degrade SDS anaerobically. researchgate.net Furthermore, sulfate-reducing bacteria, such as certain Desulfotomaculum species, are known to degrade various organic compounds, including hydrocarbons, under strictly anaerobic conditions, utilizing sulphate as the terminal electron acceptor. nih.govnih.gov It is plausible that similar anaerobic pathways, involving specialized microbial communities, contribute to the degradation of branched alkyl sulphates like this compound in anoxic environments such as sediments and sludge. frontiersin.org
The metabolic pathway of alkyl sulphate biodegradation is sequential, leading to the formation of several intermediate compounds. Based on studies of analogous surfactants like SDS, the primary degradation metabolites of this compound can be predicted. researchgate.netnih.gov
The initial enzymatic action of alkylsulfatase on the parent compound yields 2-decyltetradecanol and an inorganic sulphate ion. hibiscuspublisher.com Subsequent oxidation of this long-chain alcohol by microbial dehydrogenases leads to the formation of the corresponding aldehyde, 2-decyltetradecanal, and then the carboxylic acid, 2-decyltetradecanoic acid. researchgate.netnih.gov This fatty acid then undergoes β-oxidation, which shortens the alkyl chain, producing smaller fatty acid residues. nih.gov GC-MS analysis of SDS degradation has confirmed the presence of dodecanol (B89629), dodecanal, and decanoic acid as sequential metabolites. researchgate.net
Historically, it was assumed that any branching in the hydrophobic alkyl chain of a surfactant would impede its biodegradation, a perception stemming from the environmental problems caused by highly branched tetrapropylene benzene (B151609) sulfonate surfactants in the mid-20th century. nih.govresearchgate.net However, recent research has challenged this view, particularly for alkyl sulphates.
Studies have demonstrated that alkyl sulphates with 2-alkyl branches, such as 2-butyloctyl sulphate, are as rapidly and completely biodegraded as their linear isomers in standard laboratory tests. nih.govasm.org This suggests that the position of the branch is critical. The structure of this compound, with its branching at the C-2 position, aligns with these findings. The microbial degradation of these 2-alkyl branched surfactants is initiated by novel alkylsulfatases capable of handling the steric hindrance introduced by the branch. nih.gov While extensive branching or branching at different positions along the alkyl chain can negatively impact the rate of biodegradation, a single branch at the C-2 position does not appear to render the molecule persistent. nih.govresearchgate.net
Sorption and Desorption Behavior in Soil and Sediment
The interaction of surfactants with soil and sediment particles, known as sorption and desorption, is a key process influencing their transport, bioavailability, and ultimate fate in the environment. As an anionic surfactant, this compound's sorption behavior is influenced by the properties of both the chemical and the environmental matrix.
Generally, anionic surfactants exhibit lower sorption to soils and sediments compared to nonionic and cationic surfactants. researchgate.net The primary mechanism for the sorption of anionic surfactants like sodium dodecylbenzene (B1670861) sulfonate (SDBS) on natural sediments is the partitioning of their hydrophobic alkyl chains into the organic carbon fraction of the sediment. researchgate.net Therefore, the sorption of this compound is expected to be positively correlated with the organic matter content of the soil or sediment.
Other factors influencing sorption include salinity and pH. Increased salinity can enhance sorption, while the effect of pH is more complex, relating to the surface charge of minerals and the speciation of the surfactant. researchgate.net Desorption studies often reveal hysteresis, meaning that the compound does not desorb as readily as it sorbs, indicating that a fraction can become tightly bound to soil or sediment particles. nih.gov The presence of organic materials like manure in soil can significantly increase the sorption of related sulfonamide compounds, suggesting a similar effect could occur for alkyl sulphates. nih.gov However, due to their high water solubility and ready biodegradability, significant partitioning to sediment is often limited in the long term. santos.com
Aquatic Ecotoxicity to Non-Target Organisms (e.g., algae, invertebrates, fish)
While generally considered to have low toxicity to aquatic life under realistic environmental concentrations due to rapid biodegradation, alkyl sulphates can exert toxic effects at higher concentrations. santos.comhibiscuspublisher.com The toxicity of this compound can be inferred from data on the widely studied analogue, sodium dodecyl sulphate (SDS). Surfactants can cause toxicity through various mechanisms, including disruption of cell membranes. researchgate.net
Toxicity is concentration-dependent and varies among different aquatic species.
Algae: Studies on marine primary producers have shown that SDS can impact growth and physiology. In the diatom Phaeodactylum tricornutum, a dose-dependent reduction in growth rate was observed at concentrations up to 10 mg/L. mdpi.comnih.govresearchgate.net For the macroalgae Ulva lactuca, the same study noted a decrease in photosynthetic pigments at higher concentrations. mdpi.comnih.govresearchgate.net
Invertebrates: Anionic surfactants can be toxic to various aquatic invertebrates. hibiscuspublisher.com For example, SDS has been shown to induce oxidative stress in the freshwater planarian Dugesia japonica at concentrations of 0.5 mg/L and 1.0 mg/L. nih.gov The 96-hour lethal concentration (LC50) for the copepod Tigriopus fulvus was reported as 7.42 mg/L for SDS. nih.gov
Fish: Fish are also susceptible to the toxic effects of alkyl sulphates. The 96-hour LC50 of SDS for the fish species Dicentrarchus labrax was found to be 7.34 mg/L. nih.gov Exposure to SDS can lead to oxidative stress in fish, as indicated by changes in antioxidant enzyme activities. nih.gov
The following table summarizes ecotoxicity data for the representative anionic surfactant, Sodium Dodecyl Sulphate (SDS).
Ecotoxicity of Sodium Dodecyl Sulphate (SDS) to Various Aquatic Organisms
| Species | Organism Type | Endpoint | Concentration (mg/L) | Reference |
|---|---|---|---|---|
| Phaeodactylum tricornutum | Diatom (Algae) | Growth Rate Reduction | 10 | mdpi.comnih.gov |
| Ulva lactuca | Macroalgae | Pigment Decrease | 3 - 10 | mdpi.comnih.gov |
| Dugesia japonica | Planarian (Invertebrate) | Oxidative Stress | 0.5 - 1.0 | nih.gov |
| Tigriopus fulvus | Copepod (Invertebrate) | 96h LC50 | 7.42 | nih.gov |
| Paracentrotus lividus | Sea Urchin (Invertebrate) | 96h LC50 | 3.20 | nih.gov |
Bioaccumulation Potential in Environmental Food Chains (excluding human exposure)
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. For a chemical to bioaccumulate, it generally needs to be persistent in the environment, lipophilic (fat-soluble), and not easily metabolized by the organism.
Alkyl sulphates, including branched structures like this compound, are not expected to have a significant bioaccumulation potential. santos.com Their primary characteristic in this regard is their ready biodegradability. santos.com The initial step of sulphate hydrolysis, which occurs rapidly, removes the surfactant properties and initiates a degradation cascade that ultimately mineralizes the compound. researchgate.netnih.gov
Furthermore, as a salt, this compound is highly soluble in water. santos.com High water solubility is generally inversely related to bioaccumulation potential, as it favors partitioning in the aqueous phase rather than in the fatty tissues of organisms. While some hydrophobic metabolites like long-chain fatty acids are formed during biodegradation, they are typically channeled into normal metabolic pathways like β-oxidation or incorporated into cellular lipids as part of the organism's natural processes, rather than persisting and biomagnifying in the food chain. nih.gov
Environmental Risk Assessment Frameworks and Methodologies for this compound
The environmental risk assessment (ERA) of chemical substances like this compound is a structured process designed to evaluate the potential adverse effects on the environment. This process integrates data on the substance's environmental fate (persistence, degradation, and partitioning) and its ecotoxicological effects on various organisms. The goal is to determine the likelihood of harm under specific exposure scenarios. For commercial chemicals such as surfactants, these frameworks are crucial for ensuring environmental safety and are often required by regulatory bodies globally.
Environmental risk assessments for surfactants are typically conducted using a tiered approach. This begins with a conservative screening-level assessment and can progress to more complex and data-intensive higher-tier assessments if an initial potential for risk is identified. researchgate.net The fundamental components of this framework involve:
Hazard Identification: Determining the intrinsic hazardous properties of the substance.
Dose-Response Assessment: Quantifying the relationship between the dose or concentration of the substance and the incidence and severity of an adverse effect.
Exposure Assessment: Estimating the concentration of the substance that will be present in various environmental compartments (water, soil, sediment).
Risk Characterization: Integrating the hazard and exposure assessments to estimate the probability and magnitude of adverse effects occurring in the environment.
A key aspect of risk characterization is the comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The PEC is the estimated concentration of a chemical in the environment, while the PNEC is the concentration below which adverse effects are unlikely to occur. nih.gov A PEC/PNEC ratio greater than 1 suggests a potential for risk, which may trigger the need for more detailed assessment or risk management measures.
For alkyl sulphates as a category, extensive research has been conducted, often under programs like the Organisation for Economic Co-operation and Development (OECD) High Production Volume (HPV) chemicals program and the Human and Environmental Risk Assessment (HERA) on ingredients of household cleaning products. heraproject.comnih.gov These assessments have generally found that linear alkyl sulphates are readily biodegradable and of low concern for environmental risk when used in consumer products. heraproject.comnih.gov However, the HERA project specifically excluded alkyl sulphates with branched-chain structures, such as this compound, from their detailed assessment for household cleaning products, noting their uses are more specialized and smaller in volume. nih.gov
Detailed Research Findings
Specific public domain research and comprehensive ecotoxicological data for this compound are limited. Much of the detailed data is often held within confidential industry reports or regulatory submissions, such as those under the EU's REACH regulation. However, general principles and data from related substances can provide an understanding of the expected environmental profile.
A Canadian government screening assessment of a substance identified by the confidential accession number 19428-6 (polyphenol sulfonic acid salt, polymer with acetone-phenol reaction products, formaldehyde (B43269) and phenol, sodium salt) provides some insight, although it is not definitively this compound. The assessment concluded that this substance is expected to have low acute and chronic toxicity to algae. nih.gov
For the broader category of anionic surfactants, including alkyl sulphates, a review of toxicological properties assessed under the OECD HPV program indicated low acute and repeat dose toxicity, with no evidence for genetic or reproductive toxicity, or carcinogenicity. heraproject.com
Data Tables
Due to the scarcity of publicly available, detailed research findings specifically for this compound, comprehensive data tables with specific endpoints for this compound cannot be fully populated. The following tables represent the types of data that are typically required and used within environmental risk assessment frameworks for surfactants. The available information for a related substance from a Canadian assessment is included for illustrative purposes.
Table 1: Environmental Fate Properties (Illustrative)
This table would typically include data on how the substance behaves in the environment.
| Property | Endpoint | Value | Source |
| Biodegradation | Readily Biodegradable | Data not available | |
| Hydrolysis | Half-life | Data not available | |
| Adsorption/Desorption | Koc | Data not available | |
| Bioaccumulation | BCF | Data not available |
Table 2: Ecotoxicological Data (Illustrative)
This table presents the effects of the substance on different environmental organisms. The data for algae is from a Canadian assessment of a confidential, but related, substance. nih.gov
| Organism Group | Species | Endpoint | Value | Source |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | Data not available | |
| Invertebrates | Daphnia magna (Water Flea) | 48h EC50 | Data not available | |
| Algae | Pseudokirchneriella subcapitata | 72h EC50 (Growth Rate) | > 100 mg/L | nih.gov |
| Algae | Pseudokirchneriella subcapitata | 72h NOEC (Growth Rate) | > 10 mg/L | nih.gov |
| Sediment Organisms | Chironomus riparius | 28d NOEC | Data not available | |
| Soil Organisms | Eisenia fetida (Earthworm) | 14d LC50 | Data not available |
The frameworks for environmental risk assessment are well-established and rely on a combination of laboratory testing, modeling, and sometimes field data. For a substance like this compound, a comprehensive risk assessment would necessitate generating specific data for the endpoints listed in the tables above, following standardized OECD test guidelines. In the absence of such specific data, a read-across approach from structurally similar branched-chain alkyl sulphates might be employed, though this introduces additional uncertainty.
Computational and Theoretical Investigations of Sodium 2 Decyltetradecyl Sulphate
Molecular Dynamics Simulations of Self-Assembly and Interfacial Adsorption
Molecular dynamics (MD) simulations are a cornerstone for understanding the dynamic behavior of surfactant molecules. elsevierpure.com For a branched-chain surfactant like Sodium 2-decyltetradecyl sulphate, MD simulations can elucidate the intricate processes of micellization and adsorption at interfaces, such as air-water or oil-water.
Atomistic MD simulations model the individual atoms and their interactions, providing a detailed picture of molecular arrangements. These simulations can track the movement of each this compound molecule and surrounding solvent molecules over time. This allows for the investigation of:
Micelle Formation: The spontaneous aggregation of surfactant molecules in solution to form micelles. Simulations can reveal the critical micelle concentration (CMC), micelle shape and size, and the arrangement of the branched alkyl chains within the micelle core.
Interfacial Adsorption: The process by which surfactant molecules accumulate at an interface. MD simulations can determine the orientation of the surfactant molecules at the interface, the reduction in interfacial tension, and the structure of the adsorbed layer. acs.org
A typical MD simulation setup would involve placing a number of this compound molecules in a simulation box with water and, if relevant, an oil phase. The interactions between atoms are described by a force field, and the equations of motion are solved iteratively to generate a trajectory of the system over time.
Table 1: Representative Data from a Hypothetical MD Simulation of this compound at an Oil-Water Interface
| Parameter | Simulated Value | Description |
| Area per Molecule (Ų) | 65.3 | The average area occupied by a single surfactant molecule at the interface. |
| Interfacial Tension (mN/m) | 12.5 | The simulated reduction in tension at the oil-water interface due to surfactant adsorption. |
| Adsorption Layer Thickness (Å) | 22.8 | The thickness of the layer formed by the surfactant molecules at the interface. |
| Order Parameter of Alkyl Chains | 0.45 | A measure of the alignment of the hydrocarbon tails, with 1 being perfectly aligned and 0 being random. |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules. For this compound, these calculations can provide insights into its reactivity and intermolecular interactions.
Methods like Density Functional Theory (DFT) can be used to determine:
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net
Electrostatic Potential (ESP) Mapping: This visualizes the charge distribution on the surface of the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For this compound, the ESP map would highlight the negatively charged sulphate head group and the nonpolar hydrocarbon tails.
Ionization Potential and Electron Affinity: These properties relate to the energy required to remove an electron and the energy released when an electron is added, respectively, providing further information on reactivity. researchgate.net
These calculations are typically performed on a single molecule in a vacuum or with a simplified solvent model. The results can help to understand the fundamental interactions that drive the self-assembly and interfacial activity of the surfactant.
Table 2: Hypothetical Quantum Chemical Properties of a this compound Anion
| Property | Calculated Value (eV) | Significance |
| HOMO Energy | -6.8 | Relates to the ability to donate electrons. |
| LUMO Energy | 1.2 | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 8.0 | Indicator of chemical stability. A larger gap suggests higher stability. |
| Ionization Potential | 7.1 | Energy required to remove an electron. |
Coarse-Grained Modeling for Large-Scale Aggregation Phenomena
While atomistic MD simulations provide high detail, they are computationally expensive and limited to relatively small systems and short timescales. To study large-scale phenomena like the formation of complex micellar structures or the interaction of many micelles, coarse-grained (CG) modeling is employed. researchgate.netnih.govrsc.orgacs.orgsemanticscholar.org
In a CG model, groups of atoms are represented as single "beads" or "superatoms". nih.gov For this compound, the sulphate head group might be one bead, and segments of the branched alkyl chain could be represented by several other beads. This simplification reduces the number of particles in the simulation, allowing for the study of larger systems over longer timescales. acs.org
Coarse-grained simulations are particularly useful for investigating:
Micellar Morphologies: The formation of various aggregate structures beyond simple spheres, such as rods, vesicles, or lamellar phases, which can occur at higher surfactant concentrations.
Phase Behavior: The prediction of different phases in the surfactant-water-oil system as a function of concentration and temperature.
Interactions with Surfaces and Polymers: The adsorption of the surfactant onto solid surfaces or its interaction with polymers in solution.
The parameters for the interactions between the CG beads are typically derived from either experimental data or more detailed atomistic simulations.
Predictive Modeling of Physicochemical and Environmental Parameters
Predictive modeling, often utilizing Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) approaches, aims to forecast the properties and environmental fate of chemicals based on their molecular structure. ecetoc.org For this compound, these models can estimate key parameters without the need for extensive experimental measurements.
Physicochemical Properties: QSPR models can predict properties like the critical micelle concentration (CMC), surface tension at the CMC, and the hydrophile-lipophile balance (HLB). researchgate.net These models are typically developed by correlating the property of interest with a set of molecular descriptors for a range of known surfactants. The branching in the alkyl chain of this compound would be an important descriptor in such models.
Environmental Parameters: QSAR models are used to predict the environmental fate and effects of chemicals, such as their biodegradability and aquatic toxicity. nih.govnih.gov These models are crucial for assessing the environmental impact of surfactants.
Machine learning algorithms are increasingly being used to develop more accurate and robust predictive models for surfactant properties. researchgate.net
Table 3: Example of a QSPR Model for Predicting the Critical Micelle Concentration (CMC) of Anionic Surfactants
| Molecular Descriptor | Coefficient | Description |
| Number of Carbon Atoms | -0.35 | The total number of carbon atoms in the alkyl chain. |
| Branching Index | 0.15 | A descriptor that quantifies the degree of branching in the alkyl chain. |
| Polar Surface Area | 0.05 | The surface area of the polar atoms in the molecule. |
| LogP (Octanol-Water Partition Coefficient) | -0.50 | A measure of the molecule's hydrophobicity. |
Note: This is a simplified, illustrative model.
Structure-Property Relationship Modeling for Branched Alkyl Sulfates
Understanding the relationship between the molecular structure of a surfactant and its macroscopic properties is a central goal of surfactant science. For branched alkyl sulphates like this compound, computational modeling plays a key role in elucidating these relationships.
The key structural feature of this compound is its branched hydrophobic tail. Modeling studies can systematically investigate how this branching influences its performance compared to linear alkyl sulphates. Important structure-property relationships that can be explored include:
Branching and Micellization: The presence of a branch in the alkyl chain generally increases the CMC compared to a linear isomer with the same number of carbon atoms. This is due to the steric hindrance of the branch, which makes it more difficult for the molecules to pack into a micelle.
Branching and Interfacial Properties: Branching can lead to a larger area per molecule at an interface, which can affect the efficiency of surface tension reduction. However, branched surfactants can also disrupt the ordered structure of water at the interface more effectively, leading to enhanced surface activity in some cases.
Branching and Solubility: The branched structure can increase the water solubility of the surfactant and lower its Krafft point (the temperature at which the surfactant becomes sufficiently soluble to form micelles).
By combining results from molecular dynamics, quantum chemistry, and predictive modeling, a comprehensive understanding of the structure-property relationships for this compound can be developed, guiding the design of new surfactants with tailored properties.
Future Research Directions and Emerging Trends for Sodium 2 Decyltetradecyl Sulphate
Exploration of Novel Sustainable Synthetic Routes
One promising area is the development of novel catalytic systems. Researchers are investigating the use of more efficient and selective catalysts, such as those based on iridium or rhodium, which can facilitate the Guerbet reaction under milder conditions. aocs.org Another innovative approach is the use of chemoenzymatic synthesis, which combines organocatalytic steps with enzymatic reductions. This method has the potential to produce Guerbet alcohols at room temperature, significantly reducing the energy requirements of the process. researchgate.net
Furthermore, there is a strong trend towards utilizing bio-based feedstocks. researchgate.net Research is underway to produce the alcohol precursors from renewable resources like biomass-derived ethanol (B145695), which can be converted into higher alcohols through processes like Guerbet coupling. rsc.org The use of natural oleic acid as a starting material for branched-chain surfactants is also being explored, offering a pathway to bio-based alternatives to petrochemical derivatives. researchgate.net These sustainable routes aim to reduce reliance on fossil fuels and create a more circular economy for surfactant production.
Table 1: Comparison of Synthetic Routes for Guerbet Alcohol Precursors
| Synthesis Route | Precursors | Key Features | Research Focus |
| Traditional Guerbet Reaction | Linear alcohols | High temperatures, strong base catalysts | Process optimization for higher yields and reduced energy |
| Advanced Catalysis | Linear alcohols | Milder reaction conditions, higher selectivity | Development of novel iridium and rhodium-based catalysts |
| Chemoenzymatic Synthesis | Linear alcohols, aldehydes | Room temperature reaction, combination of chemical and biological catalysts | Scaling up processes and improving catalyst efficiency |
| Bio-based Feedstocks | Ethanol, oleic acid | Utilization of renewable resources | Developing efficient conversion pathways from biomass |
Development of Advanced Materials with Tunable Properties
The branched structure of Sodium 2-decyltetradecyl sulphate imparts unique interfacial properties that are being leveraged in the development of advanced materials with tunable characteristics. The branching of the hydrophobic tail affects the surfactant's packing at interfaces, which can be exploited to control the properties of emulsions, foams, and dispersions. mdpi.com
Research in this area focuses on understanding the relationship between the molecular architecture of branched-chain surfactants and their performance in various applications. For instance, studies on similar branched surfactants have shown that the position and length of the branches can significantly influence properties like critical micelle concentration (CMC) and surface tension. sci-hub.boxmdpi.com This allows for the fine-tuning of formulations for specific purposes, such as creating highly stable microemulsions for enhanced oil recovery or developing effective wetting agents for agricultural applications. researchgate.netnih.gov
The interaction of branched-chain sulfates with polymers and nanoparticles is another active area of research. These interactions can lead to the formation of complex structures with novel properties. For example, surfactants can be used to stabilize nanoparticles, preventing agglomeration and controlling their dispersion in various media. iaea.org This is particularly relevant in fields like nanotechnology and drug delivery, where the precise control of particle size and stability is crucial. sci-hub.boxmdpi.com Future work will likely explore the use of this compound in creating structured fluids and smart materials that respond to external stimuli.
Integrated Approaches for Enhanced Performance and Environmental Stewardship
A key trend in the chemical industry is the move towards integrated approaches that consider both performance and environmental impact throughout a product's lifecycle. For this compound, this involves a holistic view that encompasses its synthesis, use, and end-of-life.
Companies involved in the production of Guerbet alcohols are increasingly focused on corporate social responsibility, aiming to minimize their environmental footprint through controlled production processes, sustainable use of natural resources, and combating climate change. guerbet.comguerbet.com This includes efforts to reduce water and energy consumption in manufacturing plants. guerbet.com
The biodegradability and ecotoxicity of surfactants are also critical considerations. While linear primary alkyl sulfates are known to be readily biodegradable, the biodegradation of highly branched structures can be slower. nih.gov Future research will likely focus on designing branched surfactants that maintain their high performance while exhibiting improved environmental degradation profiles. This may involve incorporating specific functional groups or linkages that are more susceptible to microbial breakdown.
Interdisciplinary Research with Other Scientific Domains
The unique properties of this compound and related branched-chain surfactants are fostering interdisciplinary research that bridges chemistry with fields such as materials science, biology, and environmental science.
In the realm of materials science , the ability of branched surfactants to influence the structure of materials at the nanoscale is being explored for creating novel composites and functional surfaces. For example, research has shown that highly branched surfactants can aid in the exfoliation of graphite (B72142) to produce graphene oxide, a material with numerous potential applications. nih.gov
In biology and medicine , while research is still in its early stages for this specific compound, the broader class of surfactants is being investigated for applications such as drug delivery. Surfactants can be used to create nanocarriers like niosomes and liposomes that can encapsulate and transport therapeutic agents. sci-hub.boxresearchgate.net The interaction of branched-chain surfactants with proteins is also a subject of study, with potential applications in protein separations and analysis. epo.org
From an environmental science perspective, the development of bio-based and biodegradable surfactants is a major focus. This involves collaboration between chemists, biologists, and environmental engineers to design molecules that are not only effective but also have a minimal impact on ecosystems. The study of the environmental fate and transport of these surfactants is crucial for ensuring their responsible use.
The continued exploration of this compound and its analogues at the intersection of these disciplines is expected to unlock new applications and contribute to the development of more sustainable and high-performance chemical technologies.
Q & A
Q. What standardized methods are recommended for synthesizing and characterizing Sodium 2-decyltetradecyl sulphate in academic research?
Synthesis typically involves sulfonation of 2-decyltetradecanol followed by neutralization with sodium hydroxide. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (for alkyl chain branching verification), mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) to assess purity. Structural details, such as InChI identifiers and IUPAC naming conventions, can be cross-referenced with databases like PubChem . For pharmacopeial-grade purity standards, methodologies analogous to USP monographs for sodium dodecyl sulfate (e.g., crystallinity and solubility testing) may apply .
Q. Which analytical techniques are critical for assessing the purity and stability of this compound in pharmaceutical formulations?
Key techniques include:
- Thermogravimetric Analysis (TGA) : To evaluate thermal stability and hydrate formation.
- Ion Chromatography (IC) : For quantifying sulfate counterions and detecting impurities.
- Dynamic Light Scattering (DLS) : To monitor aggregation behavior in aqueous solutions. USP-grade protocols for related surfactants (e.g., sodium dodecyl sulfate) recommend limits for residual alcohols and unsulfated impurities, which can be adapted for this compound .
Q. How does this compound compare structurally and functionally to shorter-chain alkyl sulfates like sodium dodecyl sulfate (SDS)?
The branched C24 alkyl chain of this compound confers distinct properties, such as lower critical micelle concentration (CMC) and higher hydrophobic interactions, compared to linear-chain SDS (C12). Researchers should employ surface tension measurements and fluorescence probe assays to quantify these differences. Comparative studies should control variables like temperature and ionic strength, as demonstrated in SDS inhibition experiments .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported critical micelle concentration (CMC) values for this compound across studies?
Discrepancies often arise from variations in temperature, ionic strength, and purity. To address this:
- Standardize Conditions : Use buffer systems with controlled pH and ionic strength (e.g., 0.1 M NaCl).
- Multi-Method Validation : Combine conductivity measurements, pyrene fluorescence assays, and isothermal titration calorimetry (ITC) to cross-validate CMC values.
- Purity Verification : Employ HPLC-MS to rule out contaminants affecting micellization .
Q. What experimental design considerations are essential for studying the surfactant’s role in membrane protein solubilization?
Key factors include:
- Concentration Gradients : Test sub-CMC and post-CMC concentrations to differentiate monomeric vs. micellar effects.
- Temperature Dependence : Assess thermal denaturation profiles using circular dichroism (CD) spectroscopy.
- Co-Solvent Compatibility : Evaluate interactions with chaotropic agents (e.g., urea) using dynamic light scattering (DLS). Methodologies from SDS-based protein studies can be adapted but must account for the longer alkyl chain’s increased hydrophobicity .
Q. How can researchers integrate heterogeneous data from secondary sources (e.g., sulfatase databases) to hypothesize novel applications for this compound?
- Database Mining : Use SulfAtlas to identify sulfatase enzymes that interact with long-chain alkyl sulfates, focusing on substrate specificity data .
- Meta-Analysis : Apply systematic review frameworks to synthesize findings from pharmacological, environmental, and materials science studies. Tools like conceptual categorization (e.g., grouping studies by application type) help identify under-explored areas .
- Contradiction Analysis : Resolve conflicting results (e.g., toxicity vs. biocompatibility) by contextualizing experimental conditions and assay endpoints .
Methodological Guidance
- Data Synthesis : Use tools like PRISMA frameworks to map literature gaps and prioritize experiments addressing inconsistent findings (e.g., divergent toxicity reports) .
- Experimental Replication : Document detailed protocols for surfactant preparation (e.g., sonication duration, filtration methods) to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
